Acid-PEG1-t-butyl ester

描述

Acid-PEG1-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

准备方法

Synthetic Routes and Reaction Conditions

Acid-PEG1-t-butyl ester is synthesized by reacting a PEG derivative with a t-butyl protected carboxyl group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process typically includes the purification of the final product to achieve high purity levels (≥95%) and ensuring the stability of the compound during storage and transportation .

化学反应分析

Types of Reactions

Acid-PEG1-t-butyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds

Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Common Reagents and Conditions

Activators: EDC, DCC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used as activators in the formation of amide bonds

Acidic Conditions: Deprotection of the t-butyl group is achieved under acidic conditions.

Major Products Formed

The major products formed from these reactions include stable amide bonds when reacting with primary amine groups and the deprotected carboxylic acid after acidic treatment .

科学研究应用

Drug Delivery Systems

Acid-PEG1-t-butyl ester is primarily utilized in drug delivery systems. Its hydrophilic nature enhances the solubility and bioavailability of poorly soluble drugs. This property is crucial for formulating therapeutic agents that require improved absorption in the body:

- Enhanced Solubility : The incorporation of this compound into drug formulations significantly increases the solubility of hydrophobic compounds, facilitating their delivery through biological membranes .

- Controlled Release : The t-butyl group can be cleaved under specific conditions, allowing for controlled release of the active pharmaceutical ingredient (API) once administered .

Protein Conjugation

The ability to modify proteins with this compound opens new avenues for bioconjugation techniques:

- Improved Stability : Conjugating proteins with PEG derivatives like this compound enhances their stability and circulation time in the bloodstream, which is essential for therapeutic proteins .

- Targeted Delivery : By attaching this compound to antibodies or other targeting moieties, researchers can develop targeted drug delivery systems that minimize side effects and enhance therapeutic efficacy .

Surface Modification

This compound is also employed in the surface modification of nanoparticles and drug particles:

- Biocompatibility : Modifying surfaces with PEG derivatives improves biocompatibility and reduces protein adsorption, which is critical for applications in biomedical devices and drug delivery systems .

- Stealth Properties : The hydrophilic nature of PEG provides stealth properties to nanoparticles, allowing them to evade the immune system and prolong their circulation time in vivo .

Case Study 1: Cancer Therapeutics

Recent studies have investigated the use of this compound in developing novel cancer therapeutics. For instance, researchers synthesized prodrugs using this compound to improve the delivery of anticancer agents to tumor sites. The results indicated enhanced efficacy against various cancer cell lines while minimizing toxicity to normal cells .

Case Study 2: Vaccine Development

This compound has been used in vaccine formulations to enhance immunogenicity. By conjugating antigens with this PEG derivative, researchers have observed improved immune responses in preclinical models. This approach demonstrates potential for developing more effective vaccines against infectious diseases .

作用机制

The mechanism of action of Acid-PEG1-t-butyl ester involves its ability to form stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it an effective linker in various applications. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further reactions .

相似化合物的比较

Similar Compounds

Amino-PEG3-t-butyl ester: Contains an amino group instead of a carboxylic acid group, used in similar applications for bio-conjugation.

Acid-PEG2-t-butyl ester: Similar structure with an additional PEG unit, offering different solubility and stability properties.

Uniqueness

Acid-PEG1-t-butyl ester is unique due to its specific combination of a t-butyl protected carboxyl group and a terminal carboxylic acid, which allows for versatile applications in various fields. Its hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable compound in scientific research and industrial applications .

生物活性

Acid-PEG1-t-butyl ester is a compound that has garnered attention due to its potential applications in bioconjugation and drug delivery systems. This article explores the biological activity of this compound, focusing on its synthesis, stability, and therapeutic implications, particularly in cancer treatment.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) moiety linked to a t-butyl ester group. This structure enhances the solubility and stability of the compound in biological environments. The t-butyl group serves as a protecting group for the carboxylic acid, allowing for controlled release and modification under acidic conditions .

Synthesis

The synthesis of this compound typically involves the coupling of PEG with a carboxylic acid derivative followed by esterification with t-butanol. This method ensures high purity and yields, which are critical for subsequent biological evaluations.

Stability Studies

Stability studies have shown that PEGylated compounds, including this compound, exhibit enhanced stability in serum compared to their non-PEGylated counterparts. For instance, PEGylated peptides displayed significant resistance to proteolytic degradation in rat serum over 48 hours, indicating that PEGylation can prolong the half-life of therapeutic agents in circulation .

Anticancer Activity

Recent research has evaluated the anticancer activity of compounds related to this compound. In vitro studies demonstrated that certain t-butyl esters can suppress the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. Although these compounds were less potent than established chemotherapeutics like tamoxifen, they showed selective toxicity towards cancer cells while sparing non-malignant cells .

Case Study 1: PEGylated Peptides in Cancer Therapy

A study investigated the use of PEGylated peptides for targeted cancer therapy. The incorporation of PEG units improved the pharmacokinetic profiles of these peptides, leading to enhanced tumor accumulation and reduced systemic toxicity. The results indicated that PEGylation could be a viable strategy for improving the efficacy of peptide-based therapeutics in oncology .

Case Study 2: Stability and Efficacy in Human Plasma

In another study focused on PEGylated analogues, it was found that those with longer PEG chains exhibited improved stability in human plasma. Specifically, a PEG20 analogue maintained over 80% integrity after 24 hours, suggesting that longer PEG chains could enhance therapeutic potential by improving bioavailability and reducing off-target effects .

Data Summary

| Property | This compound | Comments |

|---|---|---|

| Chemical Structure | PEG + t-butyl ester | Enhances solubility and stability |

| Stability | High in serum | Prolonged half-life due to PEGylation |

| Anticancer Activity | Moderate | Suppresses growth in specific cancer cell lines |

| Selectivity | High | Less toxic to non-malignant cells |

属性

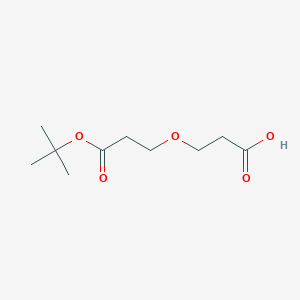

IUPAC Name |

3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-10(2,3)15-9(13)5-7-14-6-4-8(11)12/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYGOKORAHMWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。